molecular formula C17H13ClFN3O2 B2676095 3-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-21-0

3-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2676095
CAS RN: 946253-21-0
M. Wt: 345.76
InChI Key: ZLVPKUIFMDJGGL-UHFFFAOYSA-N
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Description

The compound “3-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a chlorobenzyl group and a fluorophenyl group, which are aromatic rings with chlorine and fluorine substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the triazole ring and the halogen substituents. For example, the triazole ring might participate in reactions with electrophiles, while the halogens might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. Unfortunately, without specific data, I can’t provide a detailed analysis .

Scientific Research Applications

Synthesis and Characterization

Research on 1,2,3-triazole derivatives, including those similar to the specified compound, often focuses on their synthesis and structural characterization. For instance, studies have explored the synthesis of novel 1,2,3-triazole derivatives and their potential inhibitory activity against the corrosion of metals, indicating their relevance in material science and industrial applications (Negrón-Silva et al., 2013). Similarly, the development of new triazole compounds with potential antimicrobial properties suggests their significance in pharmaceutical research, highlighting the compound's versatility in synthesizing bioactive molecules (Bhat et al., 2016).

Molecular and Electronic Analysis

The detailed molecular and electronic analysis of triazole derivatives is a critical area of research, providing insights into their properties and potential applications. Studies involving density functional theory (DFT) calculations, spectroscopic analyses, and X-ray diffraction have been conducted to understand the electronic properties, molecular interactions, and structural characteristics of these compounds. For example, research on the electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones has revealed their potential in applications requiring specific electronic and optical properties (Beytur & Avinca, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would typically be assessed through laboratory testing and safety data sheets .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-3-2-4-13(18)9-12)20-21-22(11)15-7-5-14(19)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPKUIFMDJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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